Evidence 1: Class-Level DHFR Inhibition Potency as a Scaffold for Tight-Binding Inhibitors
While direct Ki data for the unsubstituted 5-(aminomethyl)pyrimidine-2,4-diamine (CAS 4458-18-8) is not reported in the primary literature, its scaffold—5-substituted 2,4-diaminopyrimidines—has been extensively characterized as a class of 'tightly binding' DHFR inhibitors. A foundational kinetic study by Bowden et al. established that a series of such 5-substituted 2,4-diaminopyrimidines exhibit Ki values of less than 10⁻⁹ M (1 nM) against bacterial DHFR, a benchmark for high-affinity inhibition in this target class [1]. This provides a crucial class-level baseline: the minimal 5-aminomethyl scaffold represents the core pharmacophore responsible for this potent, sub-nanomolar binding affinity, and is the starting point for developing more elaborate, selective inhibitors. The absence of a large hydrophobic group at the 5-position (unlike trimethoprim or pyrimethamine) distinguishes this compound as a probe for the minimal binding requirements of the DHFR active site.
| Evidence Dimension | DHFR Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be the core pharmacophore |
| Comparator Or Baseline | Class of 5-substituted 2,4-diaminopyrimidines: Ki < 1 nM (tight-binding inhibitors) |
| Quantified Difference | Scaffold defines sub-nanomolar binding potential |
| Conditions | Steady-state kinetics and ¹H-NMR spectroscopy with bacterial DHFR |
Why This Matters
This establishes the compound's core scaffold as a validated, high-potency pharmacophore for DHFR inhibition, justifying its selection as a critical starting material for medicinal chemistry campaigns.
- [1] Bowden, K.; Hall, A.D.; Birdsall, B.; Feeney, J.; Roberts, G.C. Interactions between inhibitors of dihydrofolate reductase. Biochemical Journal, 1989, 258(1), 335-338. View Source
